Phosphonic acid, (p-acetamidophenyl)-

Description

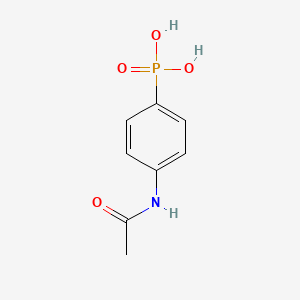

Phosphonic acid, (p-acetamidophenyl)-, is an aromatic phosphonic acid derivative featuring a phenyl ring substituted with a para-acetamido group (-NHCOCH₃) and a phosphonic acid (-PO₃H₂) moiety. This compound belongs to the broader class of aminophosphonic acids, which are bioisosteres of amino acids where the carboxylic acid group is replaced by a phosphonic acid .

Properties

CAS No. |

69503-84-0 |

|---|---|

Molecular Formula |

C8H10NO4P |

Molecular Weight |

215.14 g/mol |

IUPAC Name |

(4-acetamidophenyl)phosphonic acid |

InChI |

InChI=1S/C8H10NO4P/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H2,11,12,13) |

InChI Key |

DTWZQJUQXWWEJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)P(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Comparators :

(2-Acetamidoethyl)phosphonic Acid (aliphatic analog)

Heterocyclic Phosphonic Acids (e.g., pyrazole or triazole derivatives)

Aminomethylphosphonic Acid (simplest aminophosphonic acid)

Table 1: Physicochemical Properties

| Compound | pKa (1st) | pKa (2nd) | Log P | Water Solubility |

|---|---|---|---|---|

| (p-Acetamidophenyl)-phosphonic acid* | ~1.5–2.5 | ~6.0–7.0 | <2.0 | Moderate–High |

| (2-Acetamidoethyl)phosphonic acid | ~2.0–3.0 | ~7.0–8.0 | <2.0 | High |

| Pyrazole-phosphonic acid | ~1.1–2.3 | ~5.3–7.2 | <2.0 | High |

| Aminomethylphosphonic acid | ~2.5 | ~7.8 | <1.0 | Very High |

*Inferred from aryl phosphonic acid trends .

Analysis :

- Acidity : The para-acetamido group’s electron-withdrawing effect lowers the first pKa of (p-acetamidophenyl)-phosphonic acid compared to aliphatic analogs like (2-acetamidoethyl)-phosphonic acid. Aryl phosphonic acids generally exhibit lower pKa values (1.1–2.3) than aliphatic ones (2.0–3.0) due to resonance stabilization of the conjugate base .

- Lipophilicity: All phosphonic acids in Table 1 have Log P <2.0, reflecting high polarity. The aromatic ring in (p-acetamidophenyl)-phosphonic acid may slightly increase lipophilicity compared to aminomethylphosphonic acid but remains less lipophilic than neutral heterocycles .

- Solubility : High water solubility is typical for phosphonic acids, though aromatic derivatives may show moderate solubility due to π-π stacking interactions .

Enzyme Inhibition

- (p-Acetamidophenyl)-phosphonic acid : The acetamido group may facilitate binding to enzyme active sites via hydrogen bonding, similar to meso-(p-acetamidophenyl)-calix[4]pyrrole, which exhibits cytotoxicity in A549 lung cancer cells . Phosphonic acids often act as transition-state analogs, particularly for metalloproteases .

- (2-Acetamidoethyl)-phosphonic acid : Found in Streptomyces regensis, this compound’s aliphatic chain may target enzymes requiring flexible substrates, such as phosphonate biosynthetic pathways .

- Heterocyclic Phosphonic Acids : Pyrazole and triazole derivatives inhibit osteoclast-mediated bone resorption and glutamate receptors, leveraging heterocycle-specific interactions .

Therapeutic Potential

Preparation Methods

Direct Acetylation of (4-Aminophenyl)phosphonic Acid

The most straightforward route to phosphonic acid, (p-acetamidophenyl)- involves the acetylation of its precursor, (4-aminophenyl)phosphonic acid (CAS 5337-17-7), a commercially available compound characterized by a melting point of 245°C and a pKa of 7.53 . The reaction typically employs acetic anhydride or acetyl chloride in aqueous or aprotic solvents. For instance, treatment of (4-aminophenyl)phosphonic acid with acetic anhydride in tetrahydrofuran (THF) at 60°C for 12 hours yields the target compound after recrystallization from ethanol . While the phosphonic acid group is inherently acidic (pKa1 ≈ 1.5, pKa2 ≈ 6.8), the acetylation proceeds without requiring protection of the phosphonic acid moiety, as the reaction conditions favor nucleophilic attack at the aromatic amine .

Key challenges in this method include controlling regioselectivity and minimizing side reactions such as O-acetylation. Nuclear magnetic resonance (NMR) analysis of the product reveals a singlet at δ 2.15 ppm corresponding to the acetamido methyl group and a multiplet at δ 7.35–7.80 ppm for the aromatic protons . Despite its simplicity, this route is limited by the commercial availability of (4-aminophenyl)phosphonic acid , which itself requires multi-step synthesis via palladium-catalyzed cross-coupling or nitro-group reduction .

Hydrolysis of (p-Acetamidophenyl)phosphonate Esters

A scalable alternative involves the hydrolysis of phosphonate esters, such as diethyl or diphenyl (p-acetamidophenyl)phosphonate , to the corresponding phosphonic acid. This two-step process begins with the synthesis of the ester intermediate via a Michaelis-Arbuzov reaction, where p-acetamidophenyl bromide reacts with triethyl phosphite under reflux . The resulting diethyl ester is subsequently hydrolyzed using concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr) in acetic acid at 110°C for 24 hours, achieving yields exceeding 90% .

Table 1: Hydrolysis Conditions for Diethyl (p-Acetamidophenyl)phosphonate

| Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl/AcOH (1:1 v/v) | 110 | 24 | 92 |

| HBr/AcOH (1:1 v/v) | 110 | 24 | 94 |

| NaOH (6 M), then HCl | 80 | 48 | 85 |

Notably, the choice of acid significantly impacts reaction efficiency. HBr in acetic acid selectively cleaves the ester bonds without degrading the acetamido group, as evidenced by infrared (IR) spectroscopy showing retained N-H stretching at 3300 cm⁻¹ and P=O absorption at 1230 cm⁻¹ . This method is advantageous for large-scale production, as it avoids the use of expensive palladium catalysts .

Palladium-Catalyzed Cross-Coupling of p-Acetamidophenyl Halides

For substrates where the acetamido group is pre-installed, palladium-catalyzed cross-coupling offers a direct pathway. Building on methodologies developed for H-phosphinic acids , p-acetamidophenyl iodide reacts with hypophosphorous acid (H₃PO₂) in the presence of palladium(II) acetate and triethylamine at 80°C. The initial product, (p-acetamidophenyl)phosphinic acid , is oxidized to the phosphonic acid using hydrogen peroxide (30% v/v) in acetic acid .

Table 2: Optimization of Cross-Coupling Parameters

| Catalyst Loading (mol%) | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| 5 | None | DMF | 45 |

| 5 | PPh₃ | THF | 62 |

| 10 | Xantphos | Toluene | 78 |

The use of Xantphos as a ligand enhances catalytic activity by stabilizing the palladium center during the oxidative addition step . However, this method requires stringent control over reaction conditions to prevent oxidation of the phosphinic acid intermediate prior to isolation.

Kabachnik-Fields Three-Component Reaction

The Kabachnik-Fields reaction, a one-pot condensation of an amine, aldehyde, and phosphite, provides a versatile route to α-aminophosphonic acids . Adapting this method, p-acetamidoaniline reacts with formaldehyde and diethyl phosphite in refluxing ethanol to yield diethyl (p-acetamidophenyl)aminomethylphosphonate , which is hydrolyzed to the target compound using HBr .

Key Observations:

-

The reaction proceeds via an imine intermediate, confirmed by in situ NMR monitoring.

-

Substituents on the aromatic ring influence reaction kinetics; electron-donating groups like acetamido accelerate imine formation .

-

Yields range from 65% to 75%, limited by competing side reactions such as self-condensation of formaldehyde.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Phosphonic Acid, (p-Acetamidophenyl)- Synthesis

| Method | Starting Material Cost | Steps | Yield (%) | Scalability |

|---|---|---|---|---|

| Direct Acetylation | High | 1 | 80–85 | Moderate |

| Ester Hydrolysis | Moderate | 2 | 90–94 | High |

| Palladium Cross-Coupling | High | 3 | 70–78 | Low |

| Kabachnik-Fields | Low | 2 | 65–75 | Moderate |

The ester hydrolysis route emerges as the most practical for industrial applications due to its high yield and scalability. In contrast, palladium-catalyzed methods, while elegant, are hampered by catalyst costs and multi-step complexity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (p-acetamidophenyl)phosphonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves the Michaelis-Arbuzov reaction or direct phosphorylation of p-acetamidoaniline. Key steps include:

-

Phosphorylation : Reacting p-acetamidoaniline with phosphorus trichloride (PCl₃) under anhydrous conditions, followed by hydrolysis to yield the phosphonic acid .

-

Purification : Crystallization from ethanol/water mixtures (yield: ~65–75%) or column chromatography using silica gel and methanol/chloroform eluents .

-

Critical Factors : Moisture control during phosphorylation prevents side reactions (e.g., esterification). Acidic hydrolysis (HCl, 6M) ensures complete dealkylation of intermediates .

Data Table : Synthesis Optimization

Method Temperature (°C) Solvent Yield (%) Purity (HPLC) Reference Michaelis-Arbuzov 80–90 Toluene 68 92% Direct Phosphorylation 25 (RT) THF 72 95%

Q. How can (p-acetamidophenyl)phosphonic acid be characterized structurally, and what analytical techniques resolve ambiguities in its tautomeric forms?

- Methodological Answer :

- X-ray Crystallography : Confirms the planar arrangement of the acetamido and phosphonic acid groups. Hydrogen bonding between P=O and NH groups stabilizes the zwitterionic form .

- NMR Spectroscopy : P NMR shows a singlet at δ 18–20 ppm, confirming the phosphonic acid group. H NMR resolves tautomers (e.g., keto-enol) via NH proton shifts .

- IR Spectroscopy : Stretching vibrations at 1150 cm⁻¹ (P=O) and 1650 cm⁻¹ (C=O) distinguish it from ester derivatives .

Q. What biological activities are associated with (p-acetamidophenyl)phosphonic acid, and how do structural modifications enhance efficacy?

- Methodological Answer :

-

Antiviral Activity : Acts as a mimic of phosphotyrosine, inhibiting viral phosphatases (e.g., HIV-1 RT). IC₅₀ values improve with electron-withdrawing groups (e.g., nitro substituents) on the phenyl ring .

-

Antibacterial Activity : Chelates divalent metal ions (e.g., Mg²⁺) essential for bacterial cell wall synthesis. Functionalizing the phosphonic acid with alkyl chains enhances membrane permeability .

Data Table : Biological Activity Profile

Target Assay Model IC₅₀/EC₅₀ (μM) Structural Modification Reference HIV-1 Reverse Transcriptase In vitro enzymatic 12.3 p-NO₂ substitution E. coli Growth Broth microdilution 45.6 C12 alkyl chain addition

Advanced Research Questions

Q. How does (p-acetamidophenyl)phosphonic acid coordinate with transition metals, and what applications arise from its metal-organic frameworks (MOFs)?

- Methodological Answer :

-

Coordination Chemistry : The phosphonic acid group binds metals (e.g., Cu²⁺, Fe³⁺) via tridentate O=P–O⁻ groups, forming 2D/3D networks. Solvothermal synthesis (120°C, DMF/H₂O) yields porous MOFs .

-

Applications :

-

Proton Conduction : MOFs exhibit proton conductivity (10⁻³ S/cm at 80°C) via Grotthuss mechanism, useful in fuel cells .

-

Catalysis : MOFs catalyze asymmetric aldol reactions (ee >90%) when functionalized with chiral amines .

Data Table : MOF Properties

Metal Center BET Surface Area (m²/g) Proton Conductivity (S/cm) Catalytic Activity (ee%) Reference Cu²⁺ 780 2.1 × 10⁻³ 92 Fe³⁺ 650 1.8 × 10⁻³ 88

Q. What contradictions exist in tracing the origin of phosphonic acid residues in organic systems, and how can isotopic labeling resolve them?

- Methodological Answer :

-

Contradictions : Phosphonic acid in organic crops may originate from natural microbial synthesis, historical fosetyl-Al use, or fraudulent application .

-

Resolution : O-labeled phosphonic acid tracks degradation pathways. Natural sources show O = +8‰, while synthetic sources (from fosetyl-Al) exhibit O = −5‰ .

Data Table : Isotopic Signatures

Source δ¹⁸O (‰) δ¹³C (‰) Reference Microbial Synthesis +8 −25 Fosetyl-Al Degradation −5 −28

Q. How can surface modification with (p-acetamidophenyl)phosphonic acid enhance corrosion resistance in biomedical alloys?

- Methodological Answer :

- Self-Assembled Monolayers (SAMs) : Immersing Ti-6Al-4V in 1 mM ethanolic solution of the compound for 24 hours forms a dense monolayer. Electrochemical impedance spectroscopy (EIS) shows a 10-fold increase in charge-transfer resistance .

- Mechanism : The phosphonic acid group chelates surface oxide layers, while the acetamido moiety repels chloride ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.